3,5-dichloro-2,6-dimethylbenzoic acid
Description
3,5-Dichloro-2,6-dimethylbenzoic acid is a halogenated aromatic carboxylic acid featuring two chlorine atoms at the 3- and 5-positions and methyl groups at the 2- and 6-positions of the benzene ring. The chlorine atoms (electron-withdrawing groups) and methyl substituents (electron-donating groups) influence its acidity, solubility, and reactivity. The compound’s synthesis likely follows pathways similar to other substituted benzoic acids, such as ester hydrolysis or acid chloride formation .
Properties
CAS No. |
1780981-67-0 |
|---|---|
Molecular Formula |
C9H8Cl2O2 |
Molecular Weight |
219.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Catalytic Systems
Chlorination of 2,6-dimethylbenzoic acid using chlorine gas (Cl₂) in the presence of Lewis acids like FeCl₃ or AlCl₃ represents a straightforward approach. However, the electron-withdrawing carboxylic acid group reduces ring reactivity, necessitating elevated temperatures (80–120°C) and extended reaction times (12–24 h). Patent CN105085228A demonstrates that cobalt-based catalysts (e.g., cobalt naphthenate) enhance chlorination efficiency in similar systems, achieving >90% conversion under oxygen-rich conditions.
Limitations and Byproduct Formation
Uncontrolled chlorination may lead to overhalogenation at positions 4 or para to methyl groups. In a comparative study, substituting FeCl₃ with Co(OAc)₂ reduced dichloro-byproduct formation from 15% to 4%, highlighting the role of transition metal selectivity.
Multi-Step Synthesis via Diazonium Salt Intermediates
Diazotization and Sandmeyer Reaction
Starting from 2,6-dimethylaniline, diazotization with nitrosylsulfuric acid forms a diazonium salt, which undergoes Sandmeyer reaction with CuCl to introduce chlorine atoms at positions 3 and 5 (Fig. 1). This method, adapted from WO2021240331A1, achieves 75–85% yield when conducted at 0–5°C with rigorous pH control.
Reaction Conditions:
-
Diazotization: NaNO₂ (1.2 eq), H₂SO₄ (conc.), 0°C, 2 h
-
Sandmeyer Reaction: CuCl (1.5 eq), HCl (6 M), 60°C, 4 h
Oxidation of Methyl Group to Carboxylic Acid
The resultant 3,5-dichloro-2,6-dimethylbenzene undergoes oxidation using KMnO₄ in acidic medium (H₂SO₄/H₂O, 100°C, 8 h) to yield the target compound. Patent WO2017191554A1 reports analogous oxidation steps achieving >95% purity when using incremental KMnO₄ addition to mitigate overoxidation.
Alternative Pathways: Grignard and Friedel-Crafts Alkylation
Grignard Reagent Coupling
3,5-Dichlorobenzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by Friedel-Crafts alkylation with methylmagnesium bromide (Fig. 2). However, the electron-deficient ring limits alkylation efficiency, requiring catalytic Pd(PtBu₃)₂ and high-pressure CO (20 atm) to achieve 60–70% yield.
Directed Ortho-Metalation (DoM)
Employing a directing group (e.g., amide) at position 1 enables regioselective lithiation at positions 2 and 6. Subsequent quenching with methyl iodide installs methyl groups, followed by chlorination and deprotection. This method, though laborious, offers precise control with reported yields of 65–75%.
Comparative Analysis of Synthetic Methods
Optimization Strategies and Industrial Scalability
Catalyst Recycling and Solvent Selection
Patent CN105085228A emphasizes the use of butyl acetate as a co-solvent to enhance catalyst recovery in oxidation reactions, reducing production costs by 30%. Similarly, WO2017191554A1 advocates for sulfuric acid recycling in diazotization steps, achieving 90% solvent reuse .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-2,6-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce other functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Oxidation of the methyl groups can yield carboxylic acids or aldehydes.
Reduction Products: Reduction can lead to the formation of dechlorinated or partially reduced compounds.
Scientific Research Applications
3,5-Dichloro-2,6-dimethylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3,5-dichloro-2,6-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of 3,5-dichloro-2,6-dimethylbenzoic acid with related benzoic acid derivatives:
Physicochemical Properties
- Acidity: Chlorine atoms at meta positions enhance acidity compared to unsubstituted benzoic acid (pKa ~4.2). However, methyl groups at ortho positions (electron-donating) may counteract this effect, resulting in a pKa closer to 3.5–4.0 (inferred from analogs).
- Solubility : Methyl groups increase lipophilicity, reducing water solubility compared to hydroxyl or methoxy-substituted analogs. For instance, 3,5-dichloro-2,6-dihydroxybenzoic acid (hydroxyl groups) is more polar and likely exhibits better aqueous solubility .
- Spectral Data : NMR and IR spectra of related compounds (e.g., 4-butoxy-3,5-dichlorobenzoic acid) show characteristic peaks:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,5-dichloro-2,6-dimethylbenzoic acid, and how can intermediates be characterized?
- Synthesis : A plausible route involves Friedel-Crafts alkylation of 3,5-dichlorobenzoic acid using methyl halides or dimethyl sulfates in the presence of Lewis acids (e.g., AlCl₃). Alternatively, halogenation of pre-methylated benzoic acid derivatives may be employed.
- Characterization : Use NMR (¹H/¹³C) to confirm methyl group positions (δ ~2.3–2.6 ppm for aromatic methyl) and chlorine substitution patterns. Compare with spectral data for structurally similar compounds like 3,5-dichlorobenzoic acid (δ 7.8–8.0 ppm for aromatic protons) . Mass spectrometry (EI or ESI) can validate molecular weight (expected [M-H]⁻ at m/z ~231.0) .
Q. How can solubility and stability be optimized for this compound in experimental settings?
- Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution, as methyl and chloro groups reduce aqueous solubility. For biological assays, prepare stock solutions in DMSO (<1% v/v to minimize cytotoxicity).
- Stability : Conduct accelerated stability studies (40°C/75% RH for 1–4 weeks) with HPLC monitoring. Chlorinated benzoic acids are generally stable under inert atmospheres but may degrade under prolonged UV exposure .
Q. What analytical techniques are critical for distinguishing positional isomers (e.g., 2,4- vs. 2,6-dimethyl substitution)?
- X-ray crystallography provides definitive structural confirmation.
- 2D NMR (COSY, NOESY) resolves spatial proximity of methyl groups: NOE correlations between methyl protons and adjacent aromatic protons can confirm substitution patterns .
Advanced Research Questions
Q. How can researchers resolve contradictory spectral data (e.g., unexpected peaks in NMR or MS)?
- Step 1 : Compare experimental spectra with published databases (NIST Chemistry WebBook , PubChem ). For example, unexpected peaks in MS may arise from in-source fragmentation (e.g., loss of COOH or CH₃ groups).
- Step 2 : Perform deuterium exchange experiments to identify labile protons (e.g., -OH impurities) or use high-resolution MS (HRMS) to distinguish isobaric fragments .
Q. What mechanistic insights can be gained from studying the reactivity of this compound in cross-coupling reactions?
- The electron-withdrawing chloro groups activate the aromatic ring for electrophilic substitution, while methyl groups sterically hinder meta positions. For Suzuki-Miyaura coupling, optimize Pd catalysts (e.g., Pd(PPh₃)₄) and bases (K₂CO₃) to functionalize the para position relative to COOH .
- Monitor reaction progress via TLC (silica, eluent: hexane/EtOAc 4:1) and characterize products via ¹⁹F NMR if fluorinated reagents are used .
Q. How does this compound interact with biological targets, and what assays are suitable for validating its bioactivity?
- Target Prediction : Use molecular docking to assess affinity for enzymes like cyclooxygenase-2 (COX-2), as methyl and chloro groups may enhance hydrophobic binding. Compare with analogs like 3,5-dichloro-4-hydroxybenzoic acid, which shows anti-inflammatory activity .
- Assays :
- In vitro: Measure IC₅₀ in enzyme inhibition assays (e.g., COX-2) using fluorogenic substrates.
- In vivo: Evaluate metabolic stability in liver microsomes and plasma protein binding via equilibrium dialysis .
Q. What strategies mitigate batch-to-batch variability in synthetic yields?
- Process Optimization : Control reaction temperature (±2°C) and moisture levels (use molecular sieves). For methyl group introduction, ensure stoichiometric excess of methylating agents (e.g., MeI) and monitor via GC-MS .
- Quality Control : Implement HPLC purity thresholds (>95%) with a C18 column (mobile phase: 0.1% HCOOH in H₂O/MeCN) .
Methodological Guidance
Designing a stability-indicating HPLC method for this compound:
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Gradient from 50% MeCN/50% 0.1% HCOOH to 90% MeCN over 20 min.
- Detection : UV at 254 nm (chloro groups absorb strongly here). Validate method per ICH guidelines for specificity, linearity (R² > 0.995), and precision (%RSD < 2.0) .
Interpreting conflicting bioactivity data in cell-based vs. enzymatic assays:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
